H-D-Ala-D-leu-OH

Description

Significance of D-Amino Acids in Peptidic Structures

The incorporation of D-amino acids into peptide chains confers unique properties that are not achievable with L-amino acids alone. Their presence can dramatically alter a peptide's three-dimensional structure, stability, and biological activity.

D-amino acids are found in a diverse array of naturally occurring peptides and proteins, many of which are synthesized by non-ribosomal peptide synthetases (NRPSs). tandfonline.com These enzymatic complexes are common in bacteria and fungi and are responsible for producing a wide range of bioactive peptides, including antibiotics, toxins, and signaling molecules. For instance, peptide antibiotics like gramicidin (B1672133) S and polymyxin (B74138) B contain D-phenylalanine, which is critical for their therapeutic effects. tandfonline.com Other examples include opiate and antimicrobial peptides from frog skin, neuropeptides in snails, and hormones in crustaceans. In mammals, D-amino acids such as D-serine and D-aspartate have been identified in tissues and are involved in processes like neurotransmission and nervous system development. wikipedia.org

The presence of D-amino acids in these peptides is not accidental; it often enhances their biological potency and resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. frontiersin.org This increased stability is a key reason for the growing interest in incorporating D-amino acids into synthetic peptides for therapeutic purposes. biopharmaspec.comjpt.com

In the bacterial world, D-amino acids are fundamental components of the cell wall, a rigid outer layer that protects the bacterium from environmental stress and maintains its shape. frontiersin.org The primary structural component of the bacterial cell wall is peptidoglycan, a polymer of sugars and amino acids. D-alanine and D-glutamic acid are the most common D-amino acids found in the peptide side chains of peptidoglycan, where they play a crucial role in cross-linking the polymer chains, thereby providing the cell wall with its strength and rigidity. frontiersin.orgnih.gov

The presence of D-amino acids in peptidoglycan makes the bacterial cell wall resistant to attack by most proteases, which are designed to act on L-amino acid sequences. frontiersin.org Some bacteria can even incorporate other "non-canonical" D-amino acids, such as D-methionine and D-leucine, into their peptidoglycan to remodel their cell wall in response to changing environmental conditions. nih.govasm.org This ability to modify the cell wall with different D-amino acids can contribute to antibiotic resistance. nih.gov Beyond their structural role, D-amino acids are also involved in other aspects of bacterial physiology, including biofilm formation, spore germination, and intercellular signaling. frontiersin.orgfrontiersin.orgresearchgate.net

Natural Occurrence of D-Amino Acids in Peptides and Proteins

Overview of H-D-Ala-D-leu-OH as a Model D-Dipeptide

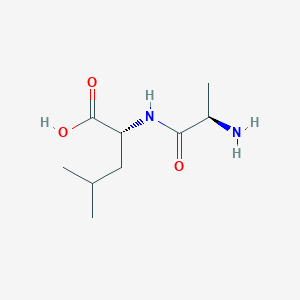

Within the diverse landscape of D-amino acid-containing peptides, the simple dipeptide this compound (D-alanyl-D-leucine) serves as a valuable model for scientific investigation.

This compound is a dipeptide composed of two D-amino acids: D-alanine and D-leucine. Its structure consists of a D-alanine residue linked via a peptide bond to a D-leucine residue. The "H" at the beginning of the name indicates a free amino group at the N-terminus (on the D-alanine), and the "OH" at the end signifies a free carboxyl group at the C-terminus (on the D-leucine).

The incorporation of two D-amino acids gives this dipeptide a specific stereochemistry that distinguishes it from its L-L, L-D, and D-L counterparts. This defined three-dimensional arrangement influences how it interacts with biological molecules such as enzymes and receptors. The study of such simple D-dipeptides provides fundamental insights into the structural consequences of D-amino acid incorporation, which can then be applied to the design of more complex peptides with desired properties. rsc.org

This compound and similar D-dipeptides are of significant research interest, particularly in the context of bacterial cell wall biosynthesis and antibiotic development. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a crucial component of the peptidoglycan precursor, acting as the substrate for transpeptidase enzymes that cross-link the peptidoglycan chains. chemsrc.comnih.gov Antibiotics like vancomycin (B549263) function by binding to this D-Ala-D-Ala terminus, thereby inhibiting cell wall synthesis.

Researchers utilize D-dipeptides like this compound as analogs of the natural D-Ala-D-Ala substrate to study the specificity and mechanism of the enzymes involved in peptidoglycan synthesis, such as D-Ala-D-Ala ligase. chemsrc.com By investigating how these enzymes interact with various D-dipeptide substrates, scientists can gain a deeper understanding of the catalytic process and potentially design new inhibitors that can serve as novel antibiotics. neb.comneb.com The study of how non-canonical D-amino acids like D-leucine are incorporated into the cell wall also provides valuable information on the mechanisms of bacterial adaptation and resistance. nih.govasm.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67392-69-2 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of H D Ala D Leu Oh and Its Analogs

Synthetic Methodologies for D-Dipeptide Construction

The construction of dipeptides composed of two D-amino acids (D-dipeptides) can be achieved through several distinct synthetic routes. The choice of methodology often depends on the desired scale of synthesis, the specific amino acid sequence, and the required purity of the final product. Key methods include solid-phase peptide synthesis (SPPS), solution-phase techniques, and enzymatic synthesis. formulationbio.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble polymer resin. bachem.com This method simplifies the purification process by allowing excess reagents and soluble by-products to be washed away by filtration. bachem.com For the synthesis of a C-terminal peptide acid like H-D-Ala-D-leu-OH, resins such as 2-chlorotrityl chloride resin are often employed due to their ability to be cleaved under mild acidic conditions, which helps to minimize side reactions like racemization. scielo.brresearchgate.net

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common choice for SPPS. peptide.com The synthesis of this compound using this protocol involves the following key steps:

Resin Loading: The first amino acid, Fmoc-D-leucine, is attached to a suitable resin, such as a 2-chlorotrityl chloride or Wang resin. researchgate.netpeptide.comrsc.org This is typically done in the presence of a base like N,N-diisopropylethylamine (DIPEA). rsc.org

Fmoc Deprotection: The Nα-Fmoc protecting group is removed from the attached D-leucine to expose the free amine. This is achieved by treating the resin with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edudokumen.pub

Coupling: The next amino acid, Fmoc-D-alanine, is activated and coupled to the free amine of the resin-bound D-leucine. This activation and coupling are facilitated by specific reagents (discussed in the next section). rsc.org

Final Deprotection: After the dipeptide sequence is assembled, the Fmoc group on the N-terminal D-alanine is removed using the piperidine solution. uci.edu

Cleavage: The completed dipeptide, this compound, is cleaved from the resin support. For acid-sensitive resins like 2-chlorotrityl chloride, a mild solution of trifluoroacetic acid (TFA), often in a mixture with scavengers like triisopropylsilane (B1312306) (TIS) and water, is used to release the peptide while simultaneously removing any remaining side-chain protecting groups. researchgate.netsigmaaldrich.com The crude peptide is then typically precipitated with cold diethyl ether. sigmaaldrich.com

The formation of the amide bond between the two D-amino acids is a critical step where racemization can occur. google.com The choice of coupling reagent is therefore crucial for achieving high yields and maintaining stereochemical integrity. bachem.com Coupling reagents convert the carboxylic acid of the incoming Fmoc-D-alanine into an activated species that readily reacts with the amine of the resin-bound D-leucine.

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. bachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. rsc.orgbachem.com

Onium Salts: These are considered highly efficient and are widely used. globalresearchonline.netgoogleapis.com They can be categorized as aminium/uronium salts (e.g., HBTU, HATU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP). iris-biotech.de Reagents like HATU and PyAOP, which form highly reactive OAt esters, are particularly effective for difficult couplings, including those involving sterically hindered amino acids. iris-biotech.de Phosphonium salts are sometimes preferred as they avoid a specific side reaction (guanidinylation) that can occur with uronium salts.

The selection of the reagent depends on factors like the steric hindrance of the amino acids and the desired reaction speed. globalresearchonline.netiris-biotech.de A base, such as DIPEA or N-methylmorpholine (NMM), is required for the activation step with onium salts. bachem.com

Table 1: Comparison of Common Coupling Reagents in SPPS

| Reagent Class | Example(s) | Additive(s) | Key Characteristics |

| Carbodiimides | DCC, DIC | HOBt, HOSu, Oxyma Pure | Widely used, cost-effective; additives are essential to reduce racemization. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Integrated (HOBt or HOAt) | High coupling efficiency, fast reactions. HATU is among the most reactive. iris-biotech.de Can cause chain termination via guanidinylation. |

| Phosphonium Salts | PyBOP, PyAOP, PyClock | Integrated (HOBt or HOAt) | High coupling efficiency, less risk of guanidinylation compared to aminium salts. iris-biotech.de PyAOP is highly reactive. iris-biotech.de |

Fmoc Chemistry-Based Protocols for this compound

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. formulationbio.comrsc.org While often more labor-intensive than SPPS due to the need for purification after each step, it is a valuable technique, particularly for large-scale synthesis of shorter peptides. rsc.orglibretexts.org The key challenge is to control the reaction to form the desired peptide bond without side reactions. libretexts.org This is achieved by using protecting groups for the amine and carboxyl functions that are not involved in the peptide bond formation. libretexts.orgmasterorganicchemistry.com

Two classical methods for activating the carboxyl group in solution-phase synthesis are the mixed anhydride (B1165640) and azide (B81097) methods. pageplace.de

Mixed Anhydride Method: This procedure involves the activation of an N-protected amino acid (e.g., Boc-D-Ala-OH) by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at a low temperature. thieme-connect.degoogle.com This forms a highly reactive mixed anhydride. This intermediate is then reacted in situ with the carboxyl-protected D-leucine (e.g., H-D-Leu-OMe) to form the protected dipeptide. thieme-connect.de The method is known for rapid reaction rates and high yields. thieme-connect.de

Azide Method: The azide method is well-regarded for its low risk of racemization, making it particularly suitable for coupling peptide fragments. core.ac.uk The process typically starts with an N-protected amino acid ester, which is converted to a hydrazide by reacting it with hydrazine. thieme-connect.de The Nα-protected peptide hydrazide is then converted to the corresponding peptide azide using nitrous acid under cold, acidic conditions. core.ac.uk The resulting azide is a potent acylating agent that reacts with the free amino group of the second amino acid to form the peptide bond. core.ac.uk Fmoc-protected peptide azides can be prepared, isolated as stable solids, and used for subsequent coupling steps. core.ac.uk

Enzymatic Synthesis Approaches for D-Dipeptides

Enzymatic synthesis offers a "green" alternative to chemical methods, operating under mild conditions and often with high stereospecificity, which minimizes the need for protecting groups and reduces racemization. google.comqyaobio.com While many enzymes are specific to L-amino acids, certain enzymes have been identified and engineered to accept D-amino acids as substrates. formulationbio.comnih.gov

The synthesis is typically kinetically controlled, where proteases, which naturally hydrolyze peptide bonds, are used in reverse to catalyze their formation (aminolysis). qyaobio.com The reaction conditions, such as pH and substrate choice (often amino acid esters or amides), are optimized to favor synthesis over hydrolysis. qyaobio.comnih.gov

Several enzyme classes have been explored for D-dipeptide synthesis:

Carboxypeptidases: Muramoyl-pentapeptide carboxypeptidase and Carboxypeptidase Y have been shown to catalyze the synthesis of D-D-dipeptides. googleapis.comnih.gov These enzymes can incorporate various D-amino acids, with product yields reported to be in the range of 40-87%. nih.gov

Amidohydrolases: A D-stereospecific amidohydrolase from Streptomyces sp. has been used to synthesize various D-amino acid-containing dipeptides, including D-D configurations, often using D-amino acid methyl esters as substrates. asm.orgnih.gov

Nonribosomal Peptide Synthetase (NRPS) Domains: Adenylation (A) domains from NRPS systems are another promising tool. nih.gov A-domains activate amino acids to form aminoacyl-AMP intermediates. asm.org Researchers have demonstrated that certain A-domains, such as TycA-A, can activate D-alanine and D-leucine, enabling the chemoenzymatic synthesis of D-D dipeptides. asm.orgnih.gov This approach combines enzymatic activation with a chemical nucleophilic reaction to form the peptide bond. asm.org

While enzymatic methods for D-D dipeptide synthesis are still less common than for L-L dipeptides, ongoing research is expanding the toolkit of available enzymes and methodologies. asm.org

Protease-Catalyzed Ligation and D-Amino Acid Compatibility

Protease-catalyzed peptide synthesis offers an alternative to purely chemical methods, leveraging enzymes as catalysts. mdpi.com This approach can be broadly categorized into thermodynamically or kinetically controlled reactions. mdpi.comfrontiersin.org In the kinetically controlled approach, which is generally faster, an activated C-terminal ester of the acyl donor peptide is used, allowing a serine or cysteine protease to form an acyl-enzyme intermediate. mdpi.comfrontiersin.orgresearchgate.net This intermediate then undergoes aminolysis by the incoming nucleophile (the amino component), forming a new peptide bond. mdpi.comresearchgate.net

A primary challenge in this method is the inherent stereospecificity of most natural proteases, which strongly favor L-amino acids as substrates. nih.govoup.com This makes the direct and efficient ligation of two D-amino acids, as required for this compound, a significant hurdle. The ribosome, the cell's natural protein synthesis machinery, also excludes D-amino acids, a selectivity maintained by multiple mechanisms, including the specificity of aminoacyl-tRNA synthetases. oup.com

Despite these challenges, several strategies have been developed to facilitate the incorporation of D-amino acids using proteases:

Enzyme Engineering: Proteases can be engineered to alter their substrate specificity, creating variants like "subtiligase" (from subtilisin) that can function as efficient peptide ligases. mdpi.comresearchgate.net

Non-Aqueous Media: Performing the enzymatic synthesis in organic solvents can shift the reaction equilibrium to favor synthesis over hydrolysis and can broaden the substrate specificity of the enzyme, enabling the use of D-amino acid derivatives. mdpi.comresearchgate.net For instance, the synthesis of dipeptide derivatives containing D-alanine has been successfully catalyzed by α-chymotrypsin and subtilisin in organic media. researchgate.net

Substrate-Mimetic Strategy: An innovative approach involves using a D-amino acid-specific protease to catalyze the ligation of L-peptides. nih.gov This strategy prevents the protease from causing unwanted cleavage of the L-peptide product. nih.gov While this specific example applies to L-peptide synthesis, the principle of using enzymes with reversed stereospecificity, such as D-aminopeptidase, highlights the potential for synthesizing D-peptide fragments. researchgate.net

For the synthesis of a D-D dipeptide like this compound, a kinetically controlled approach would typically involve an activated ester of D-alanine (e.g., Boc-D-Ala-OCH₂CF₃) as the acyl donor and a D-leucine derivative as the acyl acceptor, catalyzed by a suitable protease in an optimized organic solvent system. researchgate.net

Functionalization and Modification Strategies for this compound

Functionalization of the dipeptide at its termini is crucial for many applications, such as conjugation to other molecules, modulation of properties, or for analytical purposes.

N-Terminal and C-Terminal Derivatization

The free amine of the N-terminal D-alanine and the free carboxyl group of the C-terminal D-leucine are primary sites for chemical modification. biosyntan.decreative-proteomics.com

N-Terminal Derivatization: The N-terminal amino group can be modified through various reactions. Common derivatizations include:

Acetylation and Formylation: Capping the N-terminus with an acetyl or formyl group neutralizes its positive charge and can mimic post-translational modifications.

Alkylation and Palmitoylation: The addition of alkyl or lipid chains can increase the hydrophobicity of the peptide.

Biotinylation: Attaching a biotin (B1667282) molecule allows for high-affinity binding to streptavidin or avidin, which is useful for detection, purification, and diagnostic assays. biosyntan.de

Labeling for Analysis: Reagents like phenylisothiocyanate (PITC) are used in Edman degradation for sequential amino acid analysis. creative-proteomics.com Other labels can be introduced to improve ionization and fragmentation patterns in mass spectrometry. irb.hr

C-Terminal Derivatization: The C-terminal carboxyl group can also be readily modified. Common strategies include:

Amidation: Converting the carboxylic acid to a primary amide is a frequent modification that removes the negative charge and can increase resistance to carboxypeptidases.

Esterification: Formation of methyl or other alkyl esters neutralizes the charge and alters solubility.

Hydrazide Formation: Conversion to a peptide hydrazide provides a unique functional handle for further conjugation.

Charge-Reversal Derivatization: For analytical purposes, particularly C-terminomics, the C-terminal carboxyl group can be derivatized with reagents like N,N-dimethylethylenediamine (DMEDA). nih.gov This converts the negatively charged terminus into a positively charged one, improving ionization efficiency and fragmentation in mass spectrometry. nih.gov

A variety of these modifications are commercially available through custom peptide synthesis services. biosyntan.de

Stereochemical Purity and Epimerization Control during Synthesis

Maintaining the stereochemical integrity of the D-Ala and D-Leu residues is one of the most critical aspects of synthesizing this compound. nih.gov The conversion of a chiral center to its opposite configuration, known as epimerization, is a significant side reaction during peptide synthesis. nih.govmdpi.com The formation of even small amounts of diastereomers (e.g., L-Ala-D-Leu or D-Ala-L-Leu) can alter the biological activity of the peptide and creates significant purification challenges due to the similar physical properties of the epimers. mdpi.comresearchgate.net The enantiomeric purity of the final peptide product is a critical quality attribute. researchgate.netnih.gov

Prevention of Racemization during Coupling

The most significant risk of racemization occurs during the activation of the C-terminal carboxylic acid of the N-protected amino acid (the carboxyl component) to form the peptide bond. mdpi.combachem.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. bachem.com The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the achiral oxazolone (B7731731), which can then be reprotonated from either side to yield a mixture of D and L enantiomers. mdpi.combachem.com

Several key factors must be controlled to suppress this side reaction:

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for forming the amide bond, they are known to promote racemization when used alone. mdpi.combachem.combrieflands.com To prevent this, they are almost always used in combination with nucleophilic additives that intercept the activated intermediate to form a less reactive ester, which is less prone to oxazolone formation. bachem.comluxembourg-bio.com

Hydroxybenzotriazoles (HOBt, HOAt): For decades, 1-hydroxybenzotriazole (HOBt) was the standard additive for suppressing racemization. bachem.comluxembourg-bio.com 1-Hydroxy-7-azabenzotriazole (HOAt) was later shown to be even more effective in many cases. luxembourg-bio.comorgsyn.org

Oximes (Oxyma Pure): Due to the potentially explosive nature of HOBt-based reagents, safer and highly effective alternatives have been developed. orgsyn.org Ethyl 2-cyano-2-(hydroxyimino)acetate, known as Oxyma Pure, has emerged as a superior additive for preserving stereochemical configuration, often outperforming both HOBt and HOAt. orgsyn.orgrsc.org

Solvents and Bases: The choice of solvent and base also influences the extent of epimerization. Polar aprotic solvents like DMF are common, but others can be selected to optimize solubility and minimize side reactions. rsc.org The presence of a base is often required, but strong bases can increase the rate of alpha-proton abstraction. bachem.com Weaker bases like N-methylmorpholine (NMM) are often preferred over stronger ones like diisopropylethylamine (DIPEA), especially when coupling racemization-prone fragments. bachem.com

The following table summarizes research findings on the effectiveness of different coupling additive systems in minimizing epimerization during the formation of a model dipeptide, Z-L-Phg-Val-OMe, which is highly prone to racemization.

| Coupling System | Additive | % DL Epimer | Yield (%) | Reference |

| EDC-HCl | Oxyma Pure | 0.1 | 95 | orgsyn.org |

| EDC-HCl | HOAt | <1-2 | 92 | orgsyn.org |

| EDC-HCl | HOBt | 3.7 | 91 | orgsyn.org |

| HATU | - | 1.8 | 94 | orgsyn.org |

| HBTU | - | 3.8 | 93 | orgsyn.org |

| Data from the synthesis of Z-L-Phg-Val-OMe in solution phase, demonstrating the superior performance of Oxyma Pure in suppressing racemization compared to traditional additives. orgsyn.org |

By carefully selecting the coupling reagents, additives, solvent, and base, the stereochemical integrity of this compound can be preserved throughout its chemical synthesis.

Structural and Conformational Analysis of H D Ala D Leu Oh

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the conformational preferences of peptides in solution, providing insights into the dynamic equilibrium of different structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation of peptides. By analyzing various NMR parameters, such as chemical shifts, coupling constants (especially ³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs), researchers can deduce the dihedral angles (φ, ψ) that define the peptide backbone's geometry. researchgate.netnih.govnih.gov

For dipeptides like H-D-Ala-D-leu-OH, NMR studies can reveal the populations of different conformational states. The ³J(HN,Hα) coupling constant, for instance, is directly related to the φ dihedral angle through the Karplus equation and indicates preferences for specific backbone conformations such as β-strands, polyproline II (PPII) helices, or α-helices. nih.govacs.org Studies on similar dipeptides have shown that the conformational preferences can vary significantly depending on the amino acid sequence and the solvent environment. nih.govpnas.org For example, alanine (B10760859) dipeptides often show a preference for the PPII conformation. researchgate.netnih.gov

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and to identify through-bond and through-space correlations, respectively. nih.govuzh.ch NOE data is particularly crucial as it provides distance constraints between protons that are close in space, which helps in building a three-dimensional model of the peptide's folded structure. ias.ac.in Isotopic labeling with ¹³C and ¹⁵N can further enhance the resolution and information content of NMR spectra, especially for larger peptides.

Table 1: Representative ¹H NMR Chemical Shifts for Dipeptides in Solution

| Proton | Typical Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | 7.5 - 9.0 |

| α-CH | 3.5 - 4.5 |

| β-CH (Ala) | ~1.4 |

| β-CH₂ (Leu) | 1.5 - 1.8 |

| γ-CH (Leu) | ~1.7 |

| δ-CH₃ (Leu) | 0.8 - 1.0 |

Note: Exact chemical shifts are highly dependent on the solvent, pH, temperature, and the specific conformation of the peptide.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the chirality and secondary structure of peptides. uzh.ch It measures the differential absorption of left and right-handed circularly polarized light. uzh.ch The resulting CD spectrum in the far-UV region (190-250 nm) provides characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils. srce.hr

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its structure. mdpi.comelsevier.com In peptide analysis, the amide bands are of particular interest as their frequencies are sensitive to the backbone conformation. acs.orgtandfonline.com

Amide I (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration, its frequency is a reliable indicator of the peptide's secondary structure. acs.org

Amide II (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations. tandfonline.com

Amide III (1200-1300 cm⁻¹): A complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations. The amide III region can be used to determine the relative populations of the three major backbone conformations (PII, β, and αR). pnas.org

Studies on various dipeptides have shown that the frequencies of the amide I band can be correlated with NMR coupling constants, providing a consistent picture of conformational preferences. nih.govacs.org Raman spectroscopy is particularly useful for studying skeletal vibrations, which can also be indicative of specific conformations. researchgate.netacs.org For instance, in alanine dipeptides, specific bands in the Raman spectrum have been assigned to PII, β, and αR conformations. acs.org

Table 2: Characteristic Amide Band Frequencies in IR and Raman Spectra of Peptides

| Amide Band | Typical Frequency Range (cm⁻¹) | Associated Vibrational Mode |

|---|---|---|

| Amide I | 1600 - 1700 | C=O stretch |

| Amide II | 1500 - 1600 | N-H bend, C-N stretch |

| Amide III | 1200 - 1300 | C-N stretch, N-H bend |

Crystallographic Studies

While spectroscopic methods provide information about the dynamic conformations in solution, crystallographic techniques reveal the precise three-dimensional structure of a molecule in its solid, crystalline state.

X-Ray Crystallography for Solid-State Conformations

X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules. anton-paar.comlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The pattern provides information about the electron density distribution within the crystal, from which the positions of individual atoms can be determined. libretexts.orgwikidoc.org

For this compound, an X-ray crystal structure would provide definitive information on its solid-state conformation, including the precise bond lengths, bond angles, and dihedral angles. This static picture serves as a crucial reference point for interpreting the dynamic data obtained from solution-state studies and for validating computational models. nih.gov The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Computational and Theoretical Modeling

Computational and theoretical modeling techniques are essential for complementing experimental data and for providing a more complete understanding of the conformational landscape of peptides. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of this compound. nih.govnih.gov

These computational approaches can:

Predict stable conformers and their relative energies. nih.gov

Simulate the dynamic behavior of the peptide in solution.

Provide a theoretical basis for interpreting spectroscopic data, for example, by calculating theoretical NMR chemical shifts or vibrational frequencies for different conformations. nih.gov

Generate Ramachandran plots to visualize the allowed and disallowed regions of the φ and ψ dihedral angles. nih.gov

By combining experimental data from NMR, CD, IR/Raman, and X-ray crystallography with computational modeling, a comprehensive and detailed picture of the structural and conformational properties of this compound can be achieved.

Molecular Dynamics (MD) Simulations of this compound Conformations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.org This technique allows for the exploration of the conformational landscape of a peptide by simulating its behavior in a defined environment. For a dipeptide like this compound, MD simulations provide insights into the accessible shapes, or conformations, the molecule can adopt.

The process involves using a force field, such as AMBER or CHARMM, to describe the potential energy of the system, which includes the peptide and its surrounding solvent molecules. nih.govrsc.orgnih.gov Simulations are typically initiated by placing the peptide in a solvent box, followed by energy minimization to remove unfavorable contacts. The system is then gradually heated to a target temperature and equilibrated, after which a production simulation is run for a duration sufficient to sample a representative range of conformations. frontiersin.orgnih.gov

Analysis of the MD trajectory reveals the different conformations the dipeptide adopts and the frequency with which they occur. These conformations are often characterized by the dihedral angles (phi, ψ) of the peptide backbone. Although direct MD studies on this compound are not extensively published, research on analogous dipeptides, such as the alanine dipeptide, demonstrates that these molecules exist as an ensemble of conformations rather than a single static structure. nih.gov Key conformations identified in such studies include the C7eq (a seven-membered ring stabilized by a hydrogen bond), the C5 or extended conformation, the polyproline II (PII) helix, and the right-handed α-helix (αR). nih.gov The presence of D-amino acids in this compound can lead to unique three-dimensional structures not typically formed by L-amino acids alone. physics.gov.az

The conformational profile of a peptide is the result of a delicate balance between intramolecular interactions within the peptide and intermolecular interactions with the surrounding solvent. nih.gov Consequently, the choice of solvent significantly impacts the conformational preferences of a dipeptide. MD simulations are an effective tool for studying these solvent-dependent effects. upc.edu

Studies on model dipeptides in various solvents reveal the extent of this influence. nih.gov The properties of the solvent, such as its dielectric constant, polarity, and ability to act as a hydrogen bond donor or acceptor, dictate which peptide conformations are stabilized. upc.edufrontiersin.org

For example, MD simulations of the alanine dipeptide have shown:

In a nonpolar solvent like chloroform , the C7eq conformation is predominant. This folded structure is stabilized by an intramolecular hydrogen bond, which is favored in an environment that does not compete for hydrogen bonding. nih.gov

In polar protic solvents like water and methanol , or polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) , the conformational landscape shifts. nih.govrsc.org In these environments, open or extended conformations such as the polyproline II (PII) and α-helical (αR) conformations become more populated. nih.govupc.edu This is because the solvent molecules can form strong intermolecular hydrogen bonds with the peptide's backbone, disrupting the internal hydrogen bonds that stabilize folded structures. upc.edu

The table below summarizes typical findings for a model dipeptide based on extensive MD simulations. nih.govupc.edu

| Solvent | Dielectric Constant | Key Conformations Observed | Predominant Conformation(s) |

| Chloroform | 4.8 | C7eq, C5 | C7eq (~35% population) |

| Methanol | 32.7 | C5, PII, αR | PII (~60%), αR (~25%) |

| Water | 78.4 | C5, PII, αR | PII (~60%), αR (~25%) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | C5, PII, αR | PII (~60%), αR (~25%) |

| N-methylacetamide (NMA) | 178.9 | C5, PII, αR | PII (~50%), αR (~35%) |

This interactive table is based on data from studies on the alanine dipeptide and illustrates the general principles of solvent effects on dipeptide conformation. nih.govupc.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules like this compound. austinpublishinggroup.commdpi.com DFT calculations allow for the precise determination of a molecule's electronic properties and the energetics of its different conformations. researchgate.net

By solving for the electron density of the system, DFT can provide valuable data on a range of molecular properties. scirp.org Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the gap between them, are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Atomic Charges: DFT can calculate the partial charges on each atom, providing insight into charge distribution and dipole moments. researchgate.net

Total Energy: The method provides highly accurate calculations of the total energy of different molecular conformations, allowing for the ranking of their relative stability.

For dipeptides, DFT has been employed to study tautomer stability, geometric parameters (bond lengths and angles), and other electronic properties. researchgate.net The results of these calculations can be compared with experimental data, often showing good agreement. researchgate.net

| Property Calculated via DFT | Significance |

| Total Energy | Determines the relative stability of different conformers. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential | Reveals sites for electrophilic and nucleophilic attack. researchgate.net |

| Partial Atomic Charges | Describes the distribution of charge across the molecule. researchgate.net |

| Bond Lengths and Angles | Provides optimized geometric parameters for the lowest-energy structure. researchgate.net |

Conformational Search Algorithms for Low-Energy Structures

Identifying the stable, low-energy conformations of a flexible molecule like this compound is a fundamental challenge in computational chemistry. arxiv.org A molecule's biological and physical properties are often dictated by the specific three-dimensional shapes it can adopt. acs.org Conformational search algorithms are computational methods designed to systematically or randomly explore the vast conformational space of a molecule to find its low-energy structures. arxiv.orgrsc.org

Several algorithmic approaches are used for conformational sampling:

Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

Stochastic or Random Search: These methods, including Monte Carlo techniques, randomly alter the coordinates of the molecule and accept or reject the new conformation based on an energy criterion. acs.org

Molecular Dynamics (MD): As described previously, MD simulations at elevated temperatures can be used to overcome energy barriers and explore different conformational states, which are then collected and minimized. acs.org

Genetic Algorithms: Inspired by biological evolution, these algorithms use a "population" of conformations and apply "mutations" (random changes) and "crossovers" (mixing parts of different conformations) to generate new structures, which are then selected based on their energy fitness. arxiv.orgnih.govuc.pt

The goal of these searches is to identify not only the single global energy minimum but the entire ensemble of low-energy conformers that are likely to be populated under physiological conditions. arxiv.org The structures generated by these algorithms are then typically subjected to energy minimization using force fields or higher-level quantum chemical calculations like DFT to obtain accurate geometries and relative energies. arxiv.org

Quantum Chemical Calculations for Dipeptide Bond Properties

These calculations can quantify several key aspects of the peptide bond in a dipeptide like this compound:

Bond Order and Length: Calculations can determine the order of the C-N peptide bond, which reflects its partial double-bond character due to resonance. This explains the planarity and restricted rotation observed in peptide bonds. The calculated bond lengths can be compared with experimental data from X-ray crystallography. researchgate.net

Rotational Energy Barrier: Quantum methods can compute the energy required to rotate around the C-N bond (the omega, ω, dihedral angle). The high energy barrier confirms the rigidity of the peptide bond, which typically adopts a trans conformation (ω ≈ 180°).

Electron Density Distribution: These methods reveal the distribution of electron density along the peptide bond and adjacent atoms, highlighting the delocalization of electrons that contributes to its stability. physics.gov.az

Influence of Side Chains (R-groups): Quantum chemical studies have shown that the nature of the amino acid side chains can have inductive and spatial effects that influence the propensity of peptide bond formation and its local electronic environment. scirp.org For this compound, the properties of the methyl (from Alanine) and isobutyl (from Leucine) side chains would be factored into these calculations.

Studies on model dipeptides have analyzed the deformation of the peptide bond and found that stereochemistry (L- vs. D-isomers) can lead to significant changes in the energy landscape associated with the C-N bond, affecting its relative stability. physics.gov.az

Biochemical and Biological Roles of H D Ala D Leu Oh

Role in Bacterial Peptidoglycan Biosynthesis Pathways (Analogous to D-Ala-D-Ala)

The biosynthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity, is a complex process involving multiple enzymatic steps. wikipedia.org A key element in this pathway is the dipeptide D-Ala-D-Ala, which forms the terminus of the pentapeptide stem of the peptidoglycan precursor. chemsrc.com H-D-Ala-D-leu-OH, as an analog of D-Ala-D-Ala, can interfere with this critical pathway.

Substrate Mimicry for D-Ala-D-Ala Ligase (Ddl) Enzymes

D-Ala-D-Ala ligase (Ddl) is the enzyme responsible for catalyzing the formation of the D-Ala-D-Ala dipeptide, a crucial step in the synthesis of peptidoglycan precursors. wikipedia.org These enzymes exhibit a degree of substrate tolerance, a characteristic that can be exploited. The structural similarity of this compound to the natural substrate suggests that it could act as a competitive inhibitor or an alternative substrate for Ddl enzymes. While direct studies on this compound are limited, the principle of substrate mimicry is well-established for Ddl, which has been a target for antibiotics like D-cycloserine. nih.gov The ability of the ligase to accept structurally similar D-amino acids implies that this compound could potentially bind to the active site, thereby competing with the natural D-alanine molecules.

Incorporation into Peptidoglycan Precursors (Hypothetical or Observed)

There is evidence that non-canonical D-amino acids, including D-leucine and D-methionine, can be incorporated into the peptidoglycan structure. nih.gov Studies have shown that in certain bacteria, these unusual D-amino acids can replace the D-alanine at the fourth position of the peptide stem. nih.gov This incorporation is not necessarily mediated by the cytoplasmic D-Ala-D-Ala ligase pathway but can occur in the periplasm through the action of β-lactam-insensitive L,D-transpeptidases. nih.govacs.orgnih.gov These enzymes can exchange the terminal D-alanine of the peptidoglycan stem with other D-amino acids. glycopedia.eu Therefore, it is plausible that this compound could be incorporated into peptidoglycan precursors, either through the cytoplasmic pathway if accepted by Ddl and subsequent enzymes, or more likely, through the direct exchange of D-leucine at the cell wall by transpeptidases.

Table 1: Observed Incorporation of Non-Canonical D-Amino Acids into Peptidoglycan

| D-Amino Acid | Position of Incorporation | Bacterial Species (Example) | Percentage of Muropeptides (Stationary Phase) |

| D-Leucine | Replaces D-Ala at position 4 | Vibrio cholerae | 3-4% nih.gov |

| D-Methionine | Replaces D-Ala at position 4 | Vibrio cholerae | 3-4% nih.gov |

Impact on Peptidoglycan Cross-linking Mechanisms

The final and essential step in peptidoglycan synthesis is the cross-linking of adjacent peptide stems, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). wikipedia.orgnih.gov This process creates the rigid, mesh-like structure of the cell wall. The incorporation of an alternative dipeptide like this compound into the peptidoglycan precursor would likely have a significant impact on this cross-linking. The presence of a bulkier leucine (B10760876) residue in place of alanine (B10760859) could sterically hinder the transpeptidase from effectively catalyzing the cross-linking reaction. This could lead to a weaker cell wall, making the bacterium more susceptible to osmotic stress and lysis. The structure of the crossbridge itself is critical for the level of cross-linking. biorxiv.org

Interaction with Peptidoglycan-Targeting Proteins

The enzymes that synthesize and modify peptidoglycan are key targets for many antibiotics. The ability of this compound to interact with these proteins is a crucial aspect of its biological activity.

Binding Affinity to Transpeptidases (Penicillin-Binding Proteins)

Transpeptidases, or PBPs, are the primary targets of β-lactam antibiotics like penicillin. wikipedia.org These enzymes catalyze the formation of peptide cross-links in the bacterial cell wall. mdpi.com The D-Ala-D-Ala terminus of the peptidoglycan precursor is the natural substrate for these enzymes. researchgate.net Due to its structural resemblance to D-Ala-D-Ala, this compound could potentially bind to the active site of transpeptidases. This binding could be inhibitory, preventing the enzyme from carrying out its normal function of cross-linking peptidoglycan strands. The affinity of this binding would depend on the specific PBP and the structural fit of the dipeptide within the active site. A cephalosporin (B10832234) derivative designed to mimic the two peptidoglycan strands was shown to be a specific inhibitor of a DD-transpeptidase. nih.gov

Modulation of Bacterial Processes by D-Dipeptides

While L-amino acids are the primary building blocks of proteins, D-amino acids are crucial components in the bacterial world, particularly in the structure of the cell wall and in regulatory processes. nih.gov Bacteria synthesize and release various D-amino acids that can act as signaling molecules, influencing community behaviors like biofilm formation and cell wall structure. nih.govembopress.org The dipeptide this compound, composed of two D-amino acids, is situated within this context of bacterial regulation.

Influence on Cell Wall Remodeling

The bacterial cell wall is a dynamic structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protection against osmotic stress. embopress.org The synthesis and remodeling of this polymer are critical for bacterial growth, division, and adaptation. D-amino acids are integral to this process.

The canonical peptidoglycan structure contains D-alanine (D-Ala) and D-glutamic acid (D-Glu). nih.gov The biosynthesis pathway begins in the cytoplasm, where the enzyme D-Ala-D-Ala ligase creates the dipeptide D-alanyl-D-alanine. asm.org This dipeptide is then added to a precursor molecule, UDP-MurNAc-tripeptide, which is eventually incorporated into the growing peptidoglycan layer in the periplasm. oup.com The final step often involves a transpeptidation reaction where the terminal D-Ala is cleaved to form cross-links that strengthen the cell wall. asm.orgresearchgate.net

Recent research has shown that bacteria also produce non-canonical D-amino acids (NCDAAs), such as D-leucine (D-Leu) and D-methionine (D-Met), especially during the stationary phase of growth. nih.gov These NCDAAs can be incorporated into the peptidoglycan, leading to significant remodeling of the cell wall. embopress.org This incorporation can occur through two primary mechanisms: the modification of existing peptidoglycan in the periplasm or the integration into precursors in the cytoplasm. embopress.org This remodeling helps bacteria adapt to changing environmental conditions, such as nutrient limitation and stress in the stationary phase. nih.gov

Given these mechanisms, the dipeptide this compound could potentially influence cell wall structure. If present in the bacterial environment, it could interfere with the enzymes responsible for peptidoglycan synthesis, which are highly specific to D-Ala-D-Ala. oup.com Alternatively, enzymes might exist that could incorporate this or similar D-dipeptides into the cell wall, altering its physical and chemical properties.

Table 1: Key Components in D-Amino Acid-Mediated Peptidoglycan Synthesis

| Component | Class | Role in Peptidoglycan Synthesis | Relevant D-Amino Acid |

| Alanine Racemase (Alr) | Enzyme | Converts L-Alanine to D-Alanine for PG synthesis. nih.govasm.org | D-Alanine |

| D-Ala-D-Ala Ligase (Ddl) | Enzyme | Catalyzes the formation of the D-alanyl-D-alanine dipeptide. asm.org | D-Alanine |

| UDP-MurNAc-pentapeptide | Precursor | A key cytoplasmic intermediate containing the D-Ala-D-Ala terminus. oup.com | D-Alanine |

| Penicillin-Binding Proteins (PBPs) | Enzyme | Catalyze the final transpeptidation (cross-linking) step, often by cleaving the terminal D-Ala. asm.org | D-Alanine |

| Non-canonical D-amino acids | Monomer | Incorporated into peptidoglycan during stationary phase, leading to cell wall remodeling. nih.govembopress.org | D-Leucine, D-Methionine, etc. |

Role in Bacterial Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from environmental threats. frontiersin.org The lifecycle of a biofilm includes attachment, maturation, and dispersal. D-amino acids have emerged as significant regulators of this process, particularly in biofilm disassembly. frontiersin.orgbiorxiv.org

Studies have demonstrated that a mixture of D-amino acids, including D-Leu, can prevent the formation of biofilms and trigger the dispersal of established ones in bacteria like Bacillus subtilis. frontiersin.org The proposed mechanism involves the interference with key structural proteins of the biofilm matrix. In B. subtilis, D-amino acids were suggested to disrupt the anchoring of the TasA protein, a major component of the biofilm scaffold. frontiersin.org In Staphylococcus epidermidis, D-amino acids appear to hinder the polymerization of the Aap protein, which is crucial for forming the biofilm's fibrous structure. frontiersin.org

The constituent amino acids of this compound have known roles in this process. Vibrio cholerae naturally produces and secretes D-Leu and D-Met, which act as signals to regulate biofilm formation. nih.govbiorxiv.org Exogenously supplied D-Leu has been shown to inhibit biofilm formation in the citrus pathogen Xanthomonas citri subsp. citri. frontiersin.org Similarly, mixtures containing D-Ala have been found to inhibit biofilm formation in S. epidermidis. nih.gov The effect of D-amino acids can be species-specific; for instance, D-methionine was most effective against S. epidermidis biofilms, followed by D-phenylalanine. frontiersin.org

While direct experimental evidence for this compound is scarce, its components are known biofilm modulators. The dipeptide could potentially act as a signaling molecule itself, recognized by bacterial receptors to trigger dispersal pathways. It might also interfere with the synthesis or function of extracellular proteins and polysaccharides that form the biofilm matrix, thereby preventing initial bacterial attachment or weakening the structure of mature biofilms. nih.gov

Table 2: Effects of Constituent D-Amino Acids on Bacterial Biofilms

| D-Amino Acid | Target Bacterium | Observed Effect | Citation |

| D-Leucine (in a mixture) | Bacillus subtilis | Prevents biofilm formation and triggers disassembly. | frontiersin.org |

| D-Leucine (in a mixture) | Staphylococcus aureus | Inhibits biofilm formation. | nih.gov |

| D-Leucine | Xanthomonas citri | Inhibited biofilm formation. | frontiersin.org |

| D-Leucine | Vibrio cholerae | Produced by the bacterium to regulate biofilms. | biorxiv.org |

| D-Alanine (in a mixture) | Staphylococcus epidermidis | Inhibits biofilm formation. | nih.gov |

Prebiotic Chemistry and Stereochemical Fidelity

The origin of life and the emergence of homochirality—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a central question in science. acs.org Prebiotic chemistry explores the plausible chemical pathways that could have led to these biomolecules on the early Earth. ucl.ac.ukucl.ac.uk

Potential Role in Early Peptide Formation

On a prebiotic Earth, it is widely assumed that both L- and D-enantiomers of amino acids would have been present in roughly equal amounts. preprints.org A significant challenge for origin-of-life theories is explaining how functional polymers like peptides could form and how stereochemical control was achieved before the evolution of sophisticated enzymes. ucl.ac.uknih.gov

The formation of peptide bonds in an aqueous environment is energetically unfavorable, and early Earth models must account for this hurdle. ucl.ac.uk Furthermore, the incorporation of both L- and D-amino acids would have created a vast diversity of peptide structures. Research suggests that peptides containing a mixture of L- and D-amino acids could have been stable and potentially functional. preprints.org The presence of a D-amino acid can induce specific secondary structures, such as sharp turns, leading to more compact and proteolytically resistant peptides. lifetein.comnih.gov This increased stability could have been a selective advantage for early functional peptides. nih.gov

In this context, a simple dipeptide like this compound represents a fundamental building block that could have readily formed in a prebiotic environment containing racemic mixtures of alanine and leucine. The study of such simple D-dipeptides is crucial for understanding the structural and functional possibilities of early peptides. Furthermore, some studies suggest that dipeptides themselves could have played a catalytic role in achieving stereochemical fidelity. For example, dipeptides have been shown to mediate the kinetic resolution of racemic amino acids in prebiotically plausible scenarios, providing a potential pathway to the enantioenrichment of L-amino acids. nih.gov Therefore, the formation of D-dipeptides like this compound is not only a consequence of prebiotic conditions but could also have been a factor in the subsequent evolution towards stereochemical purity.

Advanced Research Methodologies for H D Ala D Leu Oh Investigations

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the definitive structural confirmation and purity evaluation of H-D-Ala-D-leu-OH. azolifesciences.com This method provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule and distinguishing it from other compounds with similar masses. azolifesciences.com

The process begins with the ionization of the sample using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). azolifesciences.com The resulting ions are then guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio with exceptional precision. azolifesciences.com The high resolving power of the mass analyzer allows for the separation of ions with very close m/z values, a critical capability for identifying the dipeptide and any potential impurities. azolifesciences.com

In the context of this compound, HRMS can confirm the molecular weight and chemical composition. azolifesciences.com Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern provides detailed structural information, confirming the sequence of the amino acids (D-Alanine and D-Leucine) and the integrity of the peptide bond. This level of detail is essential for ensuring the quality and purity of synthesized or isolated this compound for research purposes. azolifesciences.comualberta.ca

| Feature | Description | Application to this compound |

| High Accuracy | Provides precise mass measurements to four or more decimal places. | Confirms the elemental formula of the dipeptide. |

| High Resolution | Ability to distinguish between ions with very similar m/z ratios. azolifesciences.com | Separates this compound from isobaric impurities. azolifesciences.com |

| Tandem MS (MS/MS) | Fragmentation of selected ions to yield structural information. mdpi.com | Confirms the amino acid sequence and peptide bond integrity. |

| Purity Assessment | Detects and identifies trace-level impurities and contaminants. azolifesciences.comelgalabwater.com | Ensures the sample is free from starting materials, side-products, or degradation products. azolifesciences.com |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation, purification, and analysis of this compound and its analogs. researchgate.net These techniques are valued for their simplicity, speed, and high separation efficiency. researchgate.net

HPLC-based Methods for this compound and its Analogs

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. mdpi.comnih.gov It offers high throughput and the ability to quantify compounds at low levels. nih.gov Various HPLC modes can be employed, including reversed-phase, normal-phase, and ion-exchange chromatography. diva-portal.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide separation. It separates molecules based on their hydrophobicity. diva-portal.org A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.org For this compound, the retention time would be influenced by the hydrophobic side chains of alanine (B10760859) and leucine (B10760876).

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. diva-portal.org193.16.218 The charge of a peptide is dependent on the pH of the mobile phase. diva-portal.org By carefully controlling the pH, this compound can be separated from other charged or neutral molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for separating highly polar compounds. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. jocpr.com

Often, derivatization is required for the detection of amino acids and peptides that lack a strong chromophore. jocpr.comshimadzu.com Pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) can enhance detection sensitivity, particularly for UV or fluorescence detectors. nih.govshimadzu.comnih.gov

| HPLC Method | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Application for this compound |

| Reversed-Phase (RP-HPLC) | Hydrophobicity diva-portal.org | C18, C8 | Water/Acetonitrile gradient diva-portal.org | Primary method for purity analysis and quantification. |

| Ion-Exchange (IEX) | Net charge diva-portal.org | Strong or weak cation/anion exchanger | Buffered aqueous solution with salt gradient 193.16.218 | Separation from charged impurities or analogs. |

| Hydrophilic Interaction (HILIC) | Polarity/Hydrophilicity jocpr.com | Silica, Amide | High organic solvent (e.g., Acetonitrile) with water jocpr.com | Analysis of the dipeptide and its polar analogs. |

| Chiral Ligand Exchange | Enantiomeric form scielo.br | Achiral column with chiral mobile phase additive (e.g., L-proline and Cu(II)) scielo.br | Separation of D- and L-enantiomers. scielo.br |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of enzymatic reactions and biosynthetic pathways involving this compound. symeres.comnih.gov By replacing atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the fate of atoms through complex transformations. symeres.comnih.gov

These labeled compounds are indispensable for:

Mechanistic Elucidation: Following the incorporation and transformation of labeled atoms helps to map reaction pathways and identify intermediates. symeres.comacs.org

Mass Spectrometry (MS) Applications: Isotope-labeled compounds serve as internal standards for quantitative MS, improving accuracy and specificity. symeres.com

Nuclear Magnetic Resonance (NMR) Studies: Isotopes like ¹³C and ¹⁵N allow for detailed structural analysis of molecules and their interactions. symeres.com

For instance, to study the enzymatic synthesis of this compound by a ligase, one could use D-Alanine labeled with ¹³C in its carboxyl group. Analysis of the resulting dipeptide by MS or NMR would confirm that the labeled carbon is part of the peptide bond, providing direct evidence for the ligation mechanism. Similarly, hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (HDX-MS) can be used to study protein conformation and dynamics, revealing how an enzyme's structure changes upon binding to this compound or its substrates. pnas.orgresearchgate.netnih.gov

Gene Editing and Expression Systems for Ligase Function Analysis

Understanding the function of the ligase responsible for synthesizing this compound relies heavily on genetic and protein expression technologies. These methods allow for the production of the enzyme in sufficient quantities for characterization and for studying its role in a cellular context.

Expression Systems: The gene encoding the D-Ala-D-Leu ligase can be cloned into various expression vectors and introduced into host systems like Escherichia coli, yeast, or insect cells. betalifesci.comabcam.com These systems can produce large amounts of the recombinant protein, which can then be purified for structural and functional studies. betalifesci.com For example, E. coli expression systems are commonly used due to their rapid growth and high protein yields. betalifesci.comabcam.com

Gene Editing: Techniques like CRISPR-Cas9 can be used to create knockout mutations of the ligase gene in its native organism. biorxiv.org By observing the resulting phenotype (e.g., changes in cell wall composition or susceptibility to antibiotics), researchers can infer the in vivo function of the ligase. researchgate.net Conversely, expressing the ligase gene in a mutant strain lacking its own ligase can confirm the enzyme's function through complementation assays. nih.gov For instance, expressing a putative D-Ala-D-Leu ligase in an E. coli strain with a deleted D-Ala-D-Ala ligase gene (Δddl) could demonstrate its ability to synthesize dipeptides in a living cell. nih.gov

In Vitro Enzymatic Assays for Ligase and Peptidase Activity

In vitro enzymatic assays are crucial for quantifying the activity of enzymes that synthesize (ligases) or degrade (peptidases) this compound. These assays allow for the determination of key kinetic parameters like Kₘ and kₖₐₜ, and for screening potential inhibitors. nih.govmdpi.com

Ligase Activity Assays: The activity of D-Ala-D-Leu ligase is typically coupled to ATP hydrolysis. mobitec.comwikipedia.org A common method measures the amount of inorganic phosphate (B84403) (Pi) or ADP produced. mobitec.com For example, a colorimetric assay can detect the Pi released, where the absorbance is proportional to the enzyme's activity. mobitec.com Alternatively, HPLC or LC-MS can be used to directly measure the formation of the this compound product over time. plos.org

Peptidase Activity Assays: The degradation of this compound by peptidases can be monitored by measuring the disappearance of the substrate or the appearance of the products (D-Ala and D-Leu). This is often achieved using HPLC or by coupling the release of one of the amino acids to a subsequent enzymatic reaction that produces a detectable signal. aacrjournals.orgubiqbio.com For example, if a peptidase cleaves the dipeptide, the released D-alanine could be a substrate for a D-amino acid oxidase, an activity that can be measured using a fluorescent probe like Amplex Red. biorxiv.org

| Assay Type | Principle | Detection Method | Application |

| Ligase Activity (Phosphate Detection) | Measures the inorganic phosphate (Pi) released from ATP hydrolysis during ligation. mobitec.com | Colorimetric (e.g., Malachite Green) mobitec.com | High-throughput screening of ligase inhibitors. |

| Ligase Activity (Product Formation) | Directly quantifies the this compound dipeptide formed. | HPLC, LC-MS plos.org | Detailed kinetic analysis (Kₘ, kₖₐₜ). |

| Peptidase Activity (Substrate Disappearance) | Measures the decrease in this compound concentration over time. | HPLC, LC-MS | Determining rates of enzymatic degradation. |

| Peptidase Activity (Product Formation) | Measures the increase in D-Ala or D-Leu concentration. aacrjournals.org | HPLC, Coupled enzyme assays (e.g., with D-amino acid oxidase) biorxiv.org | Characterizing peptidase specificity and kinetics. |

Future Directions and Emerging Research on H D Ala D Leu Oh

Exploration of Novel H-D-Ala-D-leu-OH Derivatives for Specific Biological Targets

A primary avenue of future research involves the rational design and synthesis of novel this compound derivatives to enhance potency and selectivity for specific biological targets. The development of peptide analogs is a well-established strategy to optimize therapeutic profiles. nih.govnih.gov For this compound, this would involve targeted chemical modifications to alter its physicochemical properties, such as hydrophobicity, charge, and conformational rigidity.

Key modification strategies could include:

Side-Chain Modification: Altering the isobutyl group of the D-leucine residue or the methyl group of the D-alanine residue could modulate interactions with target receptors. For example, introducing aromatic or fluorinated groups might enhance binding affinity to hydrophobic pockets in target proteins. mdpi.com

N- and C-Termini Modification: Amidation of the C-terminus or acylation of the N-terminus are common strategies to neutralize charges, which can improve membrane permeability and metabolic stability.

Amino Acid Substitution: Replacing D-Ala or D-Leu with other non-canonical D-amino acids could introduce new functionalities and refine biological activity. mdpi.com

These modifications aim to create a library of derivatives with tailored properties for screening against various biological targets, such as bacterial enzymes or cell surface receptors. mdpi.com

Table 1: Potential this compound Derivatives and Their Rationale

| Derivative Structure | Modification Type | Rationale for Biological Exploration | Potential Target Class |

|---|---|---|---|

| Ac-D-Ala-D-leu-NH₂ | N-terminal acetylation, C-terminal amidation | Increased metabolic stability and membrane permeability. nih.gov | Bacterial membrane components, GPCRs |

| H-D-Ala-D-(p-F-Phe)-OH | D-Leucine to D-para-Fluoro-Phenylalanine substitution | Enhance hydrophobic and aromatic interactions with target binding sites. mdpi.com | Proteases, Kinases |

| H-D-Ala(N-Me)-D-leu-OH | N-methylation of D-Alanine | Restrict peptide backbone conformation, improve proteolytic resistance and cell permeability. nih.gov | Intracellular proteins |

| H-D-Ala-D-hLeu-OH | D-Leucine to D-homoLeucine substitution | Modify side-chain length to optimize fit within a target's binding pocket. | Enzyme active sites |

Integration into More Complex Peptide Architectures (e.g., Cyclic Peptides, Peptidomimetics)

To enhance structural stability and biological activity, the this compound motif could be incorporated into more complex molecular scaffolds. nih.gov

Cyclic Peptides: Cyclization is a highly successful strategy for improving peptide drug properties by constraining the molecule into a bioactive conformation, which increases receptor affinity, stability, and sometimes bioavailability. mdpi.comsacredheart.edu The this compound sequence could be integrated into a head-to-tail cyclic peptide or as part of a larger cyclic structure that includes other amino acids designed to interact with a specific target. thieme-connect.demdpi.com The alternating D-L stereochemistry in some cyclic peptides can induce the formation of stable nanotubular structures, a principle that could be explored by combining the D-D motif of this compound with L-amino acids. rsc.org

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have modified backbones to improve stability and oral bioavailability. The D-Ala-D-Leu dipeptide could serve as a foundational element in designing peptidomimetics where the peptide bond is replaced with a more stable isostere. This approach aims to retain the crucial side-chain orientations for biological activity while overcoming the limitations of a natural peptide backbone. semanticscholar.org

Advanced Computational Modeling for Predictive Design and Interaction Mapping

Computational chemistry and molecular modeling are indispensable tools for accelerating peptide research. nih.gov For this compound, these methods can provide profound insights at a molecular level, guiding the design of new derivatives and predicting their biological behavior.

Future research in this area would likely involve:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound and its derivatives in different environments, such as in aqueous solution or near a lipid bilayer mimicking a cell membrane. uit.no This can help predict how modifications will affect the peptide's structure and flexibility.

Docking Studies: If a biological target is identified, molecular docking can predict the preferred binding orientation of this compound or its analogs within the target's active or allosteric site. mdpi.com This is crucial for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): By creating a library of derivatives and measuring their biological activity, QSAR models can be developed to correlate specific chemical features with activity, enabling the prediction of potency for newly designed compounds. scispace.com

Table 2: Computational Tools and Their Application to this compound Research

| Computational Method | Specific Application for this compound | Expected Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulate the peptide in an aqueous environment and interacting with a model bacterial membrane. | Understanding of conformational preferences and peptide-membrane interaction dynamics. uit.no |

| Molecular Docking | Predict the binding mode of the peptide to the active site of a bacterial transpeptidase. | Identification of key interacting residues and a rationale for designing more potent inhibitors. mdpi.com |

| Free Energy Perturbation (FEP) | Calculate the change in binding affinity resulting from a specific chemical modification (e.g., Ala to Gly). | Prioritization of synthetic targets by predicting which derivatives will have improved binding. |

| Machine Learning Algorithms | Develop models based on experimental data to predict peptide binding to specific MHC molecules or other receptors. scispace.com | High-throughput virtual screening of potential peptide derivatives for desired biological activity. |

Elucidating the Precise Mechanisms of this compound Interactions in Bacterial Systems

D-amino acids are integral components of bacterial cell walls (peptidoglycan) and have been shown to play regulatory roles in bacterial physiology, including biofilm formation. nih.govresearchgate.net For example, mixtures of D-amino acids, including D-Leu, can inhibit biofilm formation in bacteria like Staphylococcus aureus. frontiersin.org

Future research must focus on the precise molecular mechanisms through which this compound might exert antibacterial effects. Key questions to be addressed include:

Interaction with Peptidoglycan Synthesis: Does the dipeptide act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis, such as D-Ala-D-Ala ligase or transpeptidases (Penicillin-Binding Proteins)? The presence of D-Ala makes this a plausible hypothesis. nih.govresearchgate.net

Membrane Disruption: Does the peptide interact with and disrupt the integrity of the bacterial cell membrane? rsc.org This is a common mechanism for antimicrobial peptides.

Biofilm Regulation: How does this compound interfere with the signaling pathways that control biofilm formation and dispersal? frontiersin.org

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and specialized mass spectrometry methods could be employed to study these interactions directly. tandfonline.com

Development of New Enzymatic Pathways for this compound Synthesis and Degradation

While chemical synthesis of dipeptides is standard, enzymatic methods offer a greener, more stereospecific, and potentially more cost-effective alternative. mdpi.com

Enzymatic Synthesis: Research could focus on identifying or engineering enzymes capable of forming a peptide bond between D-alanine and D-leucine. While many proteases work on L-amino acids, discovering novel ligases or modifying existing ones to accept D-amino acid substrates is a growing field. mdpi.com The use of D-amino acid aminotransferases (DAAT) or engineered D-amino acid dehydrogenases could provide the necessary D-amino acid precursors for a chemo-enzymatic pathway. mdpi.comd-nb.info

Enzymatic Degradation: Understanding how this compound is eventually metabolized is crucial. While resistant to common proteases, specialized bacterial D-peptidases or D-amino-acid oxidases could potentially degrade it. mdpi.com Identifying and characterizing these enzymes would not only provide insight into the peptide's biological fate but could also be used in biotechnological applications, such as controlling its activity or for bioremediation. Digital microfluidics platforms are emerging as a tool for high-throughput screening of such enzymatic reactions. frontiersin.org

Q & A

Q. How can I optimize the synthesis of H-D-Ala-D-Leu-OH to ensure high enantiomeric purity?

Answer: Synthesis optimization requires rigorous control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For solid-phase peptide synthesis (SPPS), use Fmoc-protected D-amino acids to minimize racemization . Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric purity. Cross-reference with established protocols for D-amino acid-containing peptides to validate methodology .

Q. What analytical techniques are most reliable for characterizing this compound in aqueous solutions?

Answer:

- Nuclear Magnetic Resonance (NMR): 2D-NMR (e.g., COSY, NOESY) resolves stereochemical configurations and hydrogen-bonding patterns.

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and detects impurities.

- Circular Dichroism (CD): Monitors conformational changes under varying pH or temperature .

Always include solvent controls and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound in microbial systems arise, and how can they be resolved?

Answer: Data contradictions often stem from: